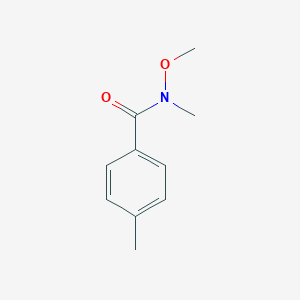

N-methoxy-N,4-dimethylbenzamide

Description

Structure

2D Structure

Properties

IUPAC Name |

N-methoxy-N,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8-4-6-9(7-5-8)10(12)11(2)13-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLVXYRFUSRSCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408645 | |

| Record name | N-methoxy-N,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122334-36-5 | |

| Record name | N-methoxy-N,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methoxy-N,4-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-methoxy-N,4-dimethylbenzamide: A Technical Overview for Chemical Research

CAS Number: 122334-36-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-methoxy-N,4-dimethylbenzamide, a member of the Weinreb amide class of compounds. Due to the limited availability of published research specifically on this molecule, this document combines available data with established principles for this class of reagents to offer a thorough technical resource.

Core Compound Data

This compound is a substituted aromatic Weinreb amide. These amides are notable for their utility in organic synthesis, particularly in the formation of ketones from organometallic reagents.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 179.22 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to Almost colorless clear liquid | --INVALID-LINK-- |

| Purity | >95.0% (GC) | --INVALID-LINK-- |

| Storage | Sealed in dry, room temperature | --INVALID-LINK-- |

Spectroscopic Data

While a complete set of spectroscopic data is not available in published literature, the following ¹³C NMR data has been reported.

| Data Type | Details |

| ¹³C NMR Spectrum | A ¹³C NMR spectrum is available on PubChem, provided by John Wiley & Sons, Inc.[1] |

Proposed Synthesis Protocol

Reaction: 4-methylbenzoyl chloride + N,O-dimethylhydroxylamine hydrochloride → this compound

Materials:

-

4-methylbenzoyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine (base)

-

Dichloromethane (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred solution of N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 0 °C, add the base (e.g., pyridine or triethylamine) dropwise.

-

Allow the mixture to stir for 15-30 minutes at 0 °C.

-

Slowly add a solution of 4-methylbenzoyl chloride in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Synthetic Utility: The Weinreb Ketone Synthesis

The primary utility of this compound is as a precursor in the Weinreb ketone synthesis. This reaction allows for the formation of ketones from the reaction of the Weinreb amide with organometallic reagents, such as Grignard reagents or organolithium compounds. A key advantage of this method is that the intermediate tetrahedral adduct is stabilized by chelation of the methoxy group to the metal, preventing the over-addition that leads to tertiary alcohols, a common side product in reactions with other carboxylic acid derivatives.[2]

The general mechanism involves the nucleophilic addition of the organometallic reagent to the amide carbonyl, forming a stable, chelated intermediate. This intermediate does not collapse to the ketone until acidic workup.

Biological and Pharmacological Activity

There is currently no publicly available data on the biological or pharmacological activity of this compound. Its primary known application is in the field of organic synthesis. Researchers in drug development may find its utility in the construction of more complex molecules with potential therapeutic applications.

Visualizations

Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

General Mechanism of Weinreb Ketone Synthesis

Caption: General mechanism of the Weinreb ketone synthesis.

Safety Information

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.[1]

References

physical and chemical properties of N-methoxy-N,4-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methoxy-N,4-dimethylbenzamide is a chemical compound belonging to the class of Weinreb amides. These amides, characterized by the N-methoxy-N-methylamide functional group, are notable for their utility in organic synthesis, particularly in the formation of ketones from various nucleophiles without the common side reaction of over-addition that can occur with other carboxylic acid derivatives. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its known reactivity and potential biological significance.

Core Physical and Chemical Properties

This compound is a colorless to almost colorless clear liquid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 179.22 g/mol | --INVALID-LINK--[1] |

| CAS Number | 122334-36-5 | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| Appearance | Colorless to Almost colorless clear liquid | --INVALID-LINK-- |

| Boiling Point (Predicted) | 318.4 ± 21.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.070 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Solubility | While specific quantitative data is limited, related compounds like N,N-dimethylbenzamide are slightly soluble in water and highly soluble in organic solvents such as ethanol, acetone, and chloroform. It is anticipated that this compound exhibits similar solubility characteristics. | |

| Stability | Stable under standard laboratory conditions. | |

| Hazards | Causes skin irritation and serious eye irritation. | --INVALID-LINK--[1] |

Synthesis and Experimental Protocols

The synthesis of this compound, a Weinreb amide, is most commonly achieved through the coupling of 4-methylbenzoic acid with N,O-dimethylhydroxylamine. This reaction typically employs a coupling agent to activate the carboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of Weinreb amides.

Materials:

-

4-methylbenzoic acid

-

N,O-dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add triethylamine (2.2 eq) or N,N-diisopropylethylamine (2.2 eq) dropwise to the stirred suspension.

-

Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a clear oil.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are expected to show distinct signals corresponding to the aromatic and methyl protons and carbons. Unlike some ortho-substituted N-methoxy-N-methylbenzamides that can exhibit broad signals due to restricted rotation around the amide C-N bond (rotamers), the para-substituted this compound is expected to show sharp signals at room temperature.

-

¹H NMR: The spectrum should feature a singlet for the aromatic methyl group protons, two distinct singlets for the N-methyl and O-methyl protons, and a pair of doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The spectrum will show signals for the methyl carbons, the aromatic carbons (with distinct chemical shifts for the substituted and unsubstituted carbons), and the carbonyl carbon of the amide.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (179.22 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for Weinreb amides involve cleavage of the N-O bond, the N-C(O) bond, and fragmentation of the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

-

Key Absorptions: Expect strong absorption bands corresponding to the C=O stretching of the amide group (typically around 1630-1680 cm⁻¹), C-N stretching, and C-H stretching of the aromatic and methyl groups.

Reactivity and Applications in Synthesis

The primary utility of this compound lies in its role as a Weinreb amide. This functionality allows for the controlled addition of organometallic reagents (e.g., Grignard reagents, organolithiums) to form a stable tetrahedral intermediate. This intermediate does not collapse to a ketone until acidic workup, thus preventing the common problem of over-addition to form a tertiary alcohol. This makes this compound a valuable precursor for the synthesis of various ketones.

// Nodes Start [label="Starting Materials:\n4-Methylbenzoic Acid &\nN,O-Dimethylhydroxylamine HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Amide Coupling Reaction\n(e.g., with EDC/DMAP)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(Acid/Base Washes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Spectroscopic Analysis", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; NMR [label="NMR (¹H, ¹³C)", fillcolor="#FFFFFF", fontcolor="#202124"]; MS [label="Mass Spectrometry", fillcolor="#FFFFFF", fontcolor="#202124"]; IR [label="IR Spectroscopy", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Coupling; Coupling -> Workup; Workup -> Purification; Purification -> Product; Product -> Analysis [style=dashed]; Analysis -> NMR; Analysis -> MS; Analysis -> IR; } dot Caption: Workflow for the synthesis and analysis of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the biological activity of this compound. While some methoxybenzamide derivatives have been investigated for various pharmacological activities, including as inhibitors of the Hedgehog signaling pathway, there are no direct studies linking this compound to this or any other specific cellular signaling pathway. The potential for biological activity exists due to its structural features, but this remains an area for future research.

Conclusion

This compound is a valuable synthetic intermediate, particularly for the controlled synthesis of ketones. Its physical and chemical properties are well-defined, and its synthesis is achievable through standard amide coupling methodologies. While its direct biological activities have not been extensively explored, its utility in the synthesis of more complex molecules makes it a relevant compound for researchers in medicinal chemistry and drug development. Further investigation into its biological profile could reveal novel applications for this versatile molecule.

References

An In-depth Technical Guide on N-methoxy-N,4-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular structure and weight of N-methoxy-N,4-dimethylbenzamide, a compound of interest in various chemical and pharmaceutical research fields. The information is presented to be a valuable resource for professionals engaged in drug development and scientific research.

Molecular Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for a variety of experimental and computational applications, including reaction stoichiometry, analytical characterization, and molecular modeling.

| Property | Value | Source |

| Molecular Formula | C10H13NO2 | PubChem[1][2] |

| Molecular Weight | 179.22 g/mol | PubChem[1][3] |

| CAS Number | 122334-36-5 | PubChem[1][3] |

| IUPAC Name | This compound | PubChem[1] |

Structural and Relational Overview

The relationship between the common name, molecular formula, and molecular weight of this compound is a foundational concept in its chemical identity. The following diagram illustrates this logical connection, providing a clear visual representation of how these key identifiers are linked.

Caption: Logical relationship between compound name, formula, and weight.

This guide serves as a foundational reference for this compound. For further information, including experimental protocols and signaling pathways where this molecule may be involved, consulting detailed experimental studies and patents is recommended. The provided data, sourced from reputable chemical databases, ensures a high degree of accuracy for your research and development needs.

References

Navigating the Solubility Landscape of N-methoxy-N,4-dimethylbenzamide: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the solubility characteristics of N-methoxy-N,4-dimethylbenzamide, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of determining its solubility in a range of common laboratory solvents. While specific quantitative public data for this compound is limited, this guide furnishes detailed experimental protocols and predictive insights based on its structural attributes.

Introduction to this compound

This compound, a Weinreb amide derivative, is a versatile reagent in organic synthesis, valued for its role in the preparation of ketones and other complex molecules. Its physicochemical properties, particularly its solubility, are critical for its handling, reaction kinetics, and purification. This guide addresses the fundamental question of its solubility, providing a framework for its empirical determination.

Based on its structure—a substituted benzamide with both polar (amide) and non-polar (aromatic ring, methyl groups) moieties—this compound is anticipated to exhibit low solubility in aqueous solutions and higher solubility in organic solvents. The presence of the methoxy and methyl groups on the amide nitrogen further influences its polarity and hydrogen bonding capabilities.

Predicted and Hypothetical Solubility Profile

While exhaustive experimental data is not publicly available, a qualitative solubility profile can be predicted. It is expected to be soluble in common organic solvents like ethanol, acetone, and dimethylformamide (DMF), and sparingly soluble in water. To illustrate how such data would be presented, a hypothetical solubility table is provided below.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Classification | Hypothetical Solubility (g/L) |

| Water | Polar Protic | < 0.1 |

| Methanol | Polar Protic | 150 |

| Ethanol | Polar Protic | 250 |

| Isopropanol | Polar Protic | 180 |

| Acetone | Polar Aprotic | > 500 |

| Acetonitrile | Polar Aprotic | 300 |

| Dichloromethane (DCM) | Non-polar | > 500 |

| Toluene | Non-polar | 100 |

| Hexane | Non-polar | < 1 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 500 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 500 |

Note: The values presented in this table are hypothetical and for illustrative purposes only. Experimental verification is required.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the successful application of this compound in research and development. The following are standard experimental methodologies for quantifying the solubility of a solid organic compound in various solvents.

Gravimetric Method (Shake-Flask)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Principle: A saturated solution of the compound is prepared by allowing an excess of the solid to equilibrate with the solvent. The concentration of the dissolved solute is then determined by weighing the residue after evaporation of the solvent.

Apparatus and Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Evaporating dish or pre-weighed beaker

-

Oven

Procedure:

-

Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is crucial.

-

Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.

-

Transfer the clear filtrate to a pre-weighed evaporating dish.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

-

The difference between the final and initial weight of the dish gives the mass of the dissolved solute.

-

Calculate the solubility in g/L or other desired units.

UV-Visible Spectrophotometry Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis spectrum.

Principle: A calibration curve of absorbance versus concentration is first established. The concentration of the solute in a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

Apparatus and Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

This compound (solid)

-

Selected solvents (must be transparent in the wavelength range of interest)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Stock Solution and Calibration Standards:

-

Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each calibration standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration. A linear relationship should be observed (Beer-Lambert Law).

-

-

Preparation of Saturated Solution:

-

Follow steps 1-5 of the Gravimetric Method to prepare a filtered, saturated solution.

-

-

Analysis of Saturated Solution:

-

Dilute the saturated filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved, the following diagrams illustrate the experimental workflow for solubility determination and a hypothetical signaling pathway where a derivative of this compound might be investigated.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Hypothetical signaling pathway where a derivative of the title compound acts as an inhibitor.

Conclusion

Understanding the solubility of this compound is crucial for its effective use in synthetic chemistry and drug discovery. This guide provides robust, standard methodologies for its empirical determination. Researchers are encouraged to perform these experiments to obtain precise quantitative data for their specific applications. The provided workflows and hypothetical data serve as a practical framework for these investigations.

The Weinreb Amide: A Technical Guide to its Discovery, Synthesis, and Application

Abstract

The introduction of the N-methoxy-N-methylamide, commonly known as the Weinreb amide, in 1981 marked a significant advancement in organic synthesis. This whitepaper provides a comprehensive technical overview of the discovery, history, and core applications of Weinreb amides. It is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis. The document details the synthetic protocols for the preparation of Weinreb amides from various starting materials and their subsequent conversion into ketones and aldehydes, supported by quantitative data and established experimental procedures. Key reaction mechanisms and workflows are illustrated using Graphviz diagrams to provide a clear and concise understanding of the underlying chemical principles.

Introduction: The Genesis of the Weinreb Amide

Prior to 1981, the synthesis of ketones from carboxylic acid derivatives using organometallic reagents was often plagued by a persistent issue: over-addition.[1][2] The highly reactive ketone intermediate, formed after the initial nucleophilic attack, would readily react with a second equivalent of the organometallic reagent to yield a tertiary alcohol. This side reaction significantly lowered the yield of the desired ketone and complicated purification processes.

In a landmark 1981 paper published in Tetrahedron Letters, Steven M. Weinreb and Steven Nahm of The Pennsylvania State University reported a novel and elegant solution to this problem.[3][4] They introduced the use of N-methoxy-N-methylamides as effective acylating agents that, upon reaction with Grignard reagents or organolithium species, cleanly afforded ketones in high yields.[3][4] This discovery, now famously known as the Weinreb Ketone Synthesis, revolutionized the way chemists approach the synthesis of this pivotal functional group.

The key to the success of the Weinreb amide lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic addition.[1][2][5] This intermediate is stabilized by the coordination of the metal cation between the carbonyl oxygen and the methoxy oxygen, preventing its collapse and subsequent over-addition.[1] The desired ketone is then liberated upon acidic workup.

The Core Chemistry: Synthesis and Reactivity

The versatility of the Weinreb amide stems from the variety of methods available for its synthesis and its predictable reactivity with a range of nucleophiles.

Synthesis of Weinreb Amides

Weinreb amides can be readily prepared from a variety of carboxylic acid derivatives, with the most common methods starting from acid chlorides or the carboxylic acids themselves.

The original and one of the most straightforward methods for preparing Weinreb amides involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine.[6]

Direct conversion of carboxylic acids to Weinreb amides is often preferred to avoid the handling of moisture-sensitive acid chlorides. This transformation is typically achieved using a variety of coupling reagents.

Table 1: Comparison of Coupling Reagents for Weinreb Amide Synthesis from Carboxylic Acids

| Coupling Reagent | Typical Conditions | Advantages | Disadvantages |

| DCC/HOBt | CH2Cl2, 0 °C to rt | Readily available, effective | Dicyclohexylurea byproduct can be difficult to remove |

| EDCI/HOBt | CH2Cl2 or DMF, 0 °C to rt | Water-soluble carbodiimide, easier workup | More expensive than DCC |

| BOP Reagent | CH2Cl2, Et3N, 0 °C to rt | High yields, low racemization | Byproducts can be problematic |

| POCl3/DIPEA | CH2Cl2, rt | One-pot, high yields for hindered acids | POCl3 is corrosive and moisture-sensitive |

| CPI-Cl | CH2Cl2, rt | Mild, compatible with Boc-protected amino acids | Reagent is not as commonly available |

Reactivity of Weinreb Amides

The primary utility of Weinreb amides lies in their controlled reaction with organometallic reagents to produce ketones and their reduction to aldehydes.

The reaction of a Weinreb amide with a Grignard reagent or an organolithium reagent followed by an aqueous workup affords the corresponding ketone in high yield.

Table 2: Examples of Weinreb Ketone Synthesis with Various Organometallic Reagents

| Weinreb Amide (R) | Organometallic Reagent (R'-M) | Product (Ketone) | Yield (%) |

| Phenyl | MeMgBr | Acetophenone | 95 |

| n-Butyl | PhLi | 1-Phenyl-1-pentanone | 92 |

| Cyclohexyl | VinylMgBr | 1-Cyclohexyl-2-propen-1-one | 88 |

| Benzyl | EtMgBr | 1-Phenyl-2-butanone | 90 |

Weinreb amides can be selectively reduced to aldehydes using hydride reagents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).[1][7] The reaction proceeds through a similar chelated intermediate, which upon workup yields the aldehyde.[6]

Table 3: Reduction of Weinreb Amides to Aldehydes

| Weinreb Amide (R) | Reducing Agent | Product (Aldehyde) | Yield (%) |

| Phenyl | LiAlH4 | Benzaldehyde | 85 |

| n-Hexyl | DIBAL-H | Heptanal | 90 |

| Cinnamyl | LiAlH4 | Cinnamaldehyde | 82 |

| 2-Naphthyl | DIBAL-H | 2-Naphthaldehyde | 88 |

Experimental Protocols

The following are representative experimental procedures for the synthesis and reaction of Weinreb amides.

Preparation of N-methoxy-N-methylbenzamide from Benzoyl Chloride

To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 g, 11.3 mmol) in dichloromethane (20 mL) at 0 °C is slowly added pyridine (2.0 mL, 24.7 mmol). The mixture is stirred for 10 minutes, after which benzoyl chloride (1.0 mL, 8.6 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 1 hour. The reaction mixture is then washed successively with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO3 (2 x 15 mL), and brine (15 mL). The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to afford N-methoxy-N-methylbenzamide as a colorless oil.

Preparation of N-methoxy-N-methyl-(4-phenyl)butanamide from 4-Phenylbutanoic Acid using EDCI

To a solution of 4-phenylbutanoic acid (1.64 g, 10 mmol), N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11 mmol), and 1-hydroxybenzotriazole (HOBt) (1.49 g, 11 mmol) in dichloromethane (50 mL) at 0 °C is added N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) (2.11 g, 11 mmol). Triethylamine (1.53 mL, 11 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature overnight. The mixture is diluted with dichloromethane (50 mL) and washed with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO3 (2 x 30 mL), and brine (30 mL). The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired Weinreb amide.

Synthesis of Acetophenone from N-methoxy-N-methylbenzamide

A solution of N-methoxy-N-methylbenzamide (1.65 g, 10 mmol) in anhydrous tetrahydrofuran (THF) (30 mL) is cooled to 0 °C under an inert atmosphere. A 3.0 M solution of methylmagnesium bromide in diethyl ether (3.7 mL, 11 mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours. The reaction is then quenched by the slow addition of 1 M aqueous HCl (20 mL). The mixture is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated to give acetophenone.

Reduction of N-methoxy-N-methylcinnamamide to Cinnamaldehyde

To a stirred suspension of lithium aluminum hydride (0.23 g, 6 mmol) in anhydrous THF (20 mL) at 0 °C is added a solution of N-methoxy-N-methylcinnamamide (1.91 g, 10 mmol) in THF (10 mL) dropwise. The reaction is stirred at 0 °C for 1 hour. The reaction is carefully quenched by the sequential addition of water (0.23 mL), 15% aqueous NaOH (0.23 mL), and water (0.69 mL). The resulting white precipitate is filtered off and washed with THF. The filtrate is concentrated under reduced pressure to yield cinnamaldehyde.

Conclusion

The discovery of the Weinreb amide has had a profound and lasting impact on the field of organic synthesis. Its ability to overcome the persistent problem of over-addition in the synthesis of ketones from carboxylic acid derivatives has made it an indispensable tool for chemists in academia and industry. The mild reaction conditions, high yields, and broad functional group tolerance of the Weinreb ketone synthesis have led to its widespread use in the synthesis of complex molecules, including natural products and pharmaceuticals. The subsequent development of methods for the synthesis of Weinreb amides from a variety of starting materials and their reliable reduction to aldehydes have further expanded the utility of this remarkable functional group. The principles established by Weinreb and Nahm continue to influence the design of new synthetic methodologies, solidifying the legacy of the Weinreb amide as a cornerstone of modern organic chemistry.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. pure.psu.edu [pure.psu.edu]

- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. Weinreb amides [pubsapp.acs.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

The Strategic Role of N-methoxy-N,4-dimethylbenzamide in Modern Organic Synthesis

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-methoxy-N,4-dimethylbenzamide, a prominent member of the Weinreb amide family, has established itself as a versatile and indispensable reagent in contemporary organic synthesis. Its unique reactivity profile, characterized by the controlled formation of ketones and aldehydes from a range of nucleophiles, has positioned it as a cornerstone in the construction of complex molecular architectures, particularly in the realms of natural product synthesis and pharmaceutical drug development. This technical guide provides an in-depth exploration of the synthesis, mechanistic underpinnings, and diverse applications of this compound, supplemented with detailed experimental protocols and quantitative data to facilitate its practical implementation in the laboratory.

Core Principles and Mechanistic Insights

The efficacy of this compound in acylation reactions stems from its ability to react with organometallic reagents, such as Grignard and organolithium compounds, to form a stable tetrahedral intermediate. This stability is attributed to the chelation of the metal cation by the methoxy and carbonyl oxygen atoms of the amide. Unlike the tetrahedral intermediates formed from esters or acid chlorides, this chelated species is resistant to collapse and subsequent over-addition of the nucleophile. Consequently, the reaction arrests at the ketone stage, which is liberated upon aqueous workup. This controlled reactivity circumvents the common issue of tertiary alcohol formation, a frequent byproduct in reactions with more reactive acylating agents.

The reduction of this compound with hydride reagents, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), similarly proceeds through a stable chelated intermediate, which upon workup yields the corresponding aldehyde. This offers a reliable method for the synthesis of aldehydes, which are often sensitive to over-reduction.

Synthesis of this compound

This compound is readily prepared from commercially available starting materials. The most common and efficient method involves the reaction of 4-methylbenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-methylbenzoyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, slowly add pyridine (2.2 equivalents).

-

After stirring for 10 minutes, add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography to afford this compound as a colorless to pale yellow oil.

Applications in Ketone Synthesis

The primary and most widely recognized application of this compound is in the synthesis of ketones. Its reaction with a diverse array of organometallic reagents provides a reliable and high-yielding route to various ketone structures.

Quantitative Data for Ketone Synthesis

| Organometallic Reagent (R-M) | Product Ketone | Reaction Conditions | Yield (%) |

| Phenylmagnesium bromide | 1-(4-methylphenyl)phenylethanone | THF, 0 °C to rt, 2 h | 92 |

| n-Butyllithium | 1-(4-methylphenyl)pentan-1-one | THF, -78 °C to 0 °C, 1 h | 88 |

| Ethylmagnesium iodide | 1-(4-methylphenyl)propan-1-one | Et₂O, 0 °C to rt, 3 h | 95 |

| Vinylmagnesium bromide | 1-(4-methylphenyl)prop-2-en-1-one | THF, -40 °C to 0 °C, 2 h | 85 |

| Allylmagnesium chloride | 1-(4-methylphenyl)but-3-en-1-one | THF, 0 °C, 1.5 h | 89 |

Experimental Protocol: Synthesis of 1-(4-methylphenyl)phenylethanone

Materials:

-

This compound

-

Phenylmagnesium bromide (3.0 M in diethyl ether)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Syringe

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran at 0 °C under an inert atmosphere, add phenylmagnesium bromide (1.2 equivalents) dropwise via syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel to yield 1-(4-methylphenyl)phenylethanone.

Spectroscopic Data

This compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J = 8.0 Hz, 2H), 7.20 (d, J = 8.0 Hz, 2H), 3.55 (s, 3H), 3.30 (s, 3H), 2.40 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 170.5, 141.0, 133.0, 129.0, 128.5, 61.5, 34.0, 21.5.

-

IR (thin film, cm⁻¹): 2935, 1660 (C=O), 1610, 1450, 1380, 1180, 1000, 820.

Logical Workflow for Weinreb Ketone Synthesis

The following diagram illustrates the logical workflow for the synthesis of a ketone using this compound.

Caption: Workflow of Weinreb Ketone Synthesis.

Reaction Mechanism Diagram

The following diagram illustrates the reaction mechanism for the formation of a ketone from this compound and a Grignard reagent.

Caption: Mechanism of Weinreb Ketone Synthesis.

Conclusion

This compound serves as a powerful and reliable tool in the arsenal of synthetic organic chemists. Its ability to facilitate the clean and high-yielding synthesis of ketones and aldehydes makes it a preferred reagent for the construction of complex molecules. The principles of chelation-stabilized intermediates that govern its reactivity are a testament to the subtleties of modern synthetic strategy. The detailed protocols and data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this versatile Weinreb amide in their own endeavors.

mechanism of action of N-methoxy-N,4-dimethylbenzamide in reactions

An In-depth Technical Guide to the Mechanism of Action of N-methoxy-N,4-dimethylbenzamide in Reactions

Introduction

This compound is a specialized chemical compound belonging to the class of N-methoxy-N-methylamides, more commonly known as Weinreb-Nahm amides.[1][2] Its primary role in synthetic organic chemistry is to serve as a stable and versatile precursor for the synthesis of ketones and aldehydes.[3] Unlike more reactive carboxylic acid derivatives such as acid chlorides or esters, which often undergo multiple additions with organometallic reagents to yield tertiary alcohols, this compound allows for controlled, single addition, thereby isolating the ketone as the major product.[4][5] This unique reactivity stems from the formation of a stable chelated intermediate, making it an invaluable tool for researchers and professionals in chemical synthesis and drug development.[2]

Core Mechanism of Action: The Weinreb-Nahm Ketone Synthesis

The hallmark of this compound's reactivity is its participation in the Weinreb-Nahm ketone synthesis. This reaction involves the treatment of the Weinreb amide with an organometallic reagent, such as an organolithium or Grignard reagent.[2][3]

The mechanism proceeds via two key stages:

-

Nucleophilic Addition: The organometallic reagent (R'-M) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This addition breaks the carbonyl π-bond and forms a tetrahedral intermediate.

-

Stabilization via Chelation: The resulting tetrahedral intermediate is stabilized through chelation. The lone pair of electrons on the N-methoxy oxygen atom coordinates with the metal cation (e.g., MgX⁺ or Li⁺) that was delivered with the nucleophilic R' group. This forms a stable five-membered ring structure.[2][4] This chelated intermediate is remarkably stable at low temperatures and does not readily collapse to eliminate the methoxide group.

-

Hydrolytic Workup: Upon aqueous workup (e.g., with dilute acid), the stable intermediate is hydrolyzed. The metal cation is removed, the intermediate collapses, and the N-methoxy-N-methylamine group is eliminated, yielding the final ketone product.

The stability of the chelated intermediate is the critical feature that prevents the common "over-addition" problem, thus ensuring the reaction stops cleanly at the ketone stage.[3]

Caption: General mechanism for the Weinreb-Nahm ketone synthesis.

Synthesis of this compound

This compound is typically prepared by reacting an activated derivative of 4-methylbenzoic acid, such as 4-methylbenzoyl chloride, with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[4] The base, commonly pyridine or triethylamine, neutralizes the HCl generated during the reaction.

References

- 1. nbinno.com [nbinno.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 5. youtube.com [youtube.com]

Spectral Data Analysis of N-methoxy-N,4-dimethylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-methoxy-N,4-dimethylbenzamide, a compound of interest in chemical synthesis and drug discovery. The document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the molecular structure and characteristics of this compound. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from closely related analogs to provide a robust analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. For this compound, both ¹H and ¹³C NMR data are crucial for structural elucidation.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the different types of protons in a molecule and their immediate chemical environment. For para-substituted N-methoxy-N-methylbenzamides, such as the target compound, the N-methoxy and N-methyl groups are expected to appear as sharp singlets due to the free rotation around the amide bond at room temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | Doublet | 2H | Aromatic Protons (ortho to carbonyl) |

| ~7.1-7.2 | Doublet | 2H | Aromatic Protons (meta to carbonyl) |

| ~3.5 | Singlet | 3H | N-CH₃ |

| ~3.3 | Singlet | 3H | O-CH₃ |

| ~2.4 | Singlet | 3H | Ar-CH₃ |

Note: The chemical shifts for the aromatic protons are estimations based on typical values for para-substituted benzene rings.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule. The following data is based on the closely related compound, N,N-dimethyl-4-methoxybenzamide, and is expected to be a very close approximation for this compound.

Table 2: Estimated ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~171 | C=O (Amide Carbonyl) |

| ~142 | Aromatic C-CH₃ |

| ~131 | Aromatic C-H (ortho to carbonyl) |

| ~129 | Aromatic C-H (meta to carbonyl) |

| ~128 | Aromatic C-C=O |

| ~61 | O-CH₃ |

| ~38 | N-CH₃ |

| ~21 | Ar-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide carbonyl group, aromatic C-H bonds, and C-O bonds. The data presented below is based on the analysis of the related compound 4-methoxybenzamide and general knowledge of benzamide spectra.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H Stretch |

| ~2850-2960 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1630-1680 | Strong | C=O Stretch (Amide I) |

| ~1500-1600 | Medium-Strong | Aromatic C=C Stretch |

| ~1240-1260 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1020-1040 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

| ~800-850 | Strong | p-Substituted Benzene C-H Bend |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum provides information about the molecular weight and fragmentation pattern of a compound. The predicted monoisotopic mass of this compound is 179.0946 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 180.10192 |

| [M+Na]⁺ | 202.08386 |

| [M-H]⁻ | 178.08736 |

| [M+NH₄]⁺ | 197.12846 |

| [M+K]⁺ | 218.05780 |

| [M]⁺ | 179.09409 |

A plausible fragmentation pattern would involve the initial formation of the molecular ion (m/z = 179). Key fragmentation pathways would likely involve cleavage of the N-O bond, the N-C(O) bond, and loss of the methyl groups. A significant fragment would be the 4-methylbenzoyl cation at m/z = 119.

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data described above.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, the sample can be analyzed as a mull by grinding it with a mulling agent (e.g., Nujol) to form a paste, which is then spread between salt plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or the salt plates with the mulling agent) is first recorded and then subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) can be used. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and a potential fragmentation pathway in mass spectrometry.

References

Methodological & Application

Application Note: Synthesis of N-methoxy-N,4-dimethylbenzamide from p-Toluic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes. Their reaction with organometallic reagents cleanly affords the corresponding carbonyl compounds due to the formation of a stable tetrahedral intermediate that prevents over-addition, a common issue with other carboxylic acid derivatives. This application note provides a detailed protocol for the synthesis of N-methoxy-N,4-dimethylbenzamide from p-toluic acid, a valuable building block in medicinal chemistry and drug development. The described two-step procedure involves the conversion of p-toluic acid to its corresponding acid chloride, followed by amidation with N,O-dimethylhydroxylamine hydrochloride.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Formation of p-toluoyl chloride: p-Toluic acid is reacted with an activating agent, such as oxalyl chloride, to form the more reactive acid chloride intermediate.

-

Formation of this compound: The p-toluoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to yield the final Weinreb amide.

Experimental Protocols

Step 1: Synthesis of p-toluoyl chloride

This protocol is adapted from standard procedures for the formation of acid chlorides from carboxylic acids.[1][2]

Materials:

-

p-Toluic acid

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend p-toluic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

To this stirred suspension, add oxalyl chloride (1.2 eq) dropwise at room temperature.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the reaction mixture. Vigorous gas evolution (CO2 and CO) will be observed. Ensure proper ventilation in a fume hood.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases and the solution becomes clear.

-

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude p-toluoyl chloride, typically a yellowish oil or low-melting solid, can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is a standard procedure for the formation of a Weinreb amide from an acid chloride.[1][3]

Materials:

-

Crude p-toluoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine (or another suitable base like pyridine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the crude p-toluoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the cooled solution.

-

Slowly add triethylamine (2.2 eq) dropwise to the stirred suspension. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Presentation

| Compound | Molecular Weight ( g/mol ) | Equivalents | Amount | Yield (%) | Physical State | Spectroscopic Data |

| p-Toluic Acid | 136.15 | 1.0 | (User defined) | - | White solid | - |

| Oxalyl Chloride | 126.93 | 1.2 | (Calculated) | - | Colorless liquid | - |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.1 | (Calculated) | - | White solid | - |

| Triethylamine | 101.19 | 2.2 | (Calculated) | - | Colorless liquid | - |

| This compound | 179.22 | - | (Theoretical) | Typically >80% | Colorless oil or white solid | ¹H NMR (CDCl₃, δ) : 7.4-7.2 (m, 4H, Ar-H), 3.55 (s, 3H, N-OCH₃), 3.35 (s, 3H, N-CH₃), 2.40 (s, 3H, Ar-CH₃). ¹³C NMR (CDCl₃, δ) : 170.8, 141.5, 133.0, 128.9, 128.5, 61.2, 33.8, 21.4. MS (ESI) : m/z 180.1 [M+H]⁺. |

Mandatory Visualization

References

Application Notes and Protocols for the Synthesis of Ketones using N-methoxy-N,4-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methoxy-N,4-dimethylbenzamide, a specific derivative of a Weinreb amide, is a highly valuable reagent in modern organic synthesis, particularly for the preparation of ketones. The Weinreb ketone synthesis, a reaction of an N-methoxy-N-methylamide with an organometallic reagent, offers a significant advantage over traditional methods by preventing the common issue of over-addition to form tertiary alcohols.[1][2] This is achieved through the formation of a stable, chelated tetrahedral intermediate which only collapses to the ketone upon acidic workup.[2] This methodology is renowned for its high yields, broad functional group tolerance, and mild reaction conditions, making it a cornerstone in the synthesis of complex molecules, including natural products and pharmaceuticals.[2]

These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the synthesis of various ketones, accompanied by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of this compound and its conversion to representative ketones.

Table 1: Synthesis of this compound

| Starting Material | Coupling Reagent/Method | Solvent | Base | Reaction Time | Temperature (°C) | Yield (%) |

| 4-Methylbenzoyl chloride | N,O-Dimethylhydroxylamine HCl | Dichloromethane/Water | NaOH | 1-2 hours | 0 | 70-75 |

| 4-Methylbenzoic acid | N,N'-Diisopropylcarbodiimide (DIC) | Dichloromethane | - | 12-16 hours | 0 to RT | >85 |

Table 2: Synthesis of Ketones from this compound

| Organometallic Reagent | Product | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| Methylmagnesium bromide | 4-Methylacetophenone | Tetrahydrofuran | Not specified | Not specified | High |

| Phenylmagnesium bromide | 4-Methylbenzophenone | Tetrahydrofuran | Not specified | Not specified | High |

| n-Butyllithium | 1-(p-tolyl)pentan-1-one | Tetrahydrofuran | Not specified | -78 to RT | High |

| Phenyllithium | 4-Methylbenzophenone | Tetrahydrofuran | Not specified | -78 to RT | High |

Note: "High" yield indicates that the reaction is reported to be efficient, though specific percentages were not available in the reviewed literature. Researchers should optimize conditions for their specific substrates.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Methylbenzoyl Chloride (Schotten-Baumann Conditions)

This protocol describes a scalable method for preparing the Weinreb amide.

Materials:

-

4-Methylbenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride in water and cool the solution to 0°C in an ice bath.

-

Add a solution of 4-methylbenzoyl chloride in dichloromethane to the flask.

-

Slowly add a solution of sodium hydroxide (2 equivalents) to the biphasic mixture with vigorous stirring.

-

Continue stirring at 0°C for 1-2 hours.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

The product can be purified by silica gel chromatography if necessary.

Protocol 2: Synthesis of 4-Methylacetophenone using this compound and Methylmagnesium Bromide

This protocol outlines the general procedure for the Weinreb ketone synthesis.

Materials:

-

This compound

-

Methylmagnesium bromide (in a suitable solvent like THF or diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

Procedure:

-

Dissolve this compound in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add methylmagnesium bromide (typically 1.1-1.2 equivalents) dropwise from a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude 4-methylacetophenone by silica gel chromatography or distillation.

Visualizations

Reaction Mechanism

Caption: Mechanism of the Weinreb Ketone Synthesis.

Experimental Workflow

Caption: A typical experimental workflow for ketone synthesis.

References

Application Notes and Protocols for the Synthesis of Fingolimod Utilizing N-methoxy-N,4-dimethylbenzamide as a Potential Intermediate

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Fingolimod (FTY720) is an immunomodulating drug primarily used to treat multiple sclerosis. Its synthesis has been approached through various routes, typically involving the construction of the 2-amino-2-phenethyl-1,3-propanediol core structure. While N-methoxy-N,4-dimethylbenzamide is not a commonly cited intermediate in the mainstream synthesis of Fingolimod, its chemical nature as a Weinreb amide allows for its potential inclusion in a novel, albeit hypothetical, synthetic pathway. Weinreb amides are valuable intermediates in organic synthesis as they react with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[1][2]

This document outlines a potential, multi-step synthetic route to Fingolimod, initiating from 4-methylbenzoic acid and proceeding through the key intermediate this compound. Each step is detailed with a comprehensive experimental protocol derived from established chemical transformations analogous to those required in this proposed pathway.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process that connects the Weinreb amide to a known precursor of Fingolimod. The overall workflow is designed to first synthesize the key ketone intermediate, 1-(p-tolyl)octan-1-one, which is then elaborated to Fingolimod through a series of transformations.

Caption: Proposed synthetic pathway for Fingolimod from 4-methylbenzoic acid.

Experimental Protocols

Part A: Synthesis of this compound

This section details the preparation of the title Weinreb amide from commercially available 4-methylbenzoic acid.

Step 1: Synthesis of 4-Methylbenzoyl Chloride

This protocol outlines the conversion of 4-methylbenzoic acid to its corresponding acyl chloride.

-

Materials: 4-methylbenzoic acid (p-toluic acid), Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF) (catalytic amount), Anhydrous dichloromethane (DCM).

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add 4-methylbenzoic acid (1.0 eq).

-

Add anhydrous DCM to dissolve the acid.

-

Add a catalytic amount (a few drops) of DMF.

-

Slowly add an excess of thionyl chloride (1.5 - 2.0 eq) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 40°C) and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 4-methylbenzoyl chloride is typically used in the next step without further purification.

-

Step 2: Synthesis of this compound

This protocol describes the reaction of 4-methylbenzoyl chloride with N,O-dimethylhydroxylamine.[1]

-

Materials: 4-Methylbenzoyl chloride, N,O-dimethylhydroxylamine hydrochloride, Pyridine or Triethylamine, Anhydrous dichloromethane (DCM).

-

Procedure:

-

In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a base such as pyridine or triethylamine (2.2 eq) to the suspension and stir for 15-20 minutes.

-

To this mixture, add a solution of crude 4-methylbenzoyl chloride (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

-

The product can be purified by column chromatography on silica gel if necessary.

-

Part B: Synthesis of Fingolimod Precursors

Step 3: Weinreb Ketone Synthesis of 1-(p-tolyl)octan-1-one

This step utilizes the Weinreb amide to form a key ketone intermediate.[2][3]

-

Materials: this compound, 1-Bromoheptane, Magnesium turnings, Anhydrous tetrahydrofuran (THF), Anhydrous diethyl ether.

-

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.5 eq). Add a small crystal of iodine. Add a solution of 1-bromoheptane (1.2 eq) in anhydrous THF or diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining solution to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Weinreb Reaction: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0°C.

-

Slowly add the prepared heptylmagnesium bromide Grignard reagent to the Weinreb amide solution.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(p-tolyl)octan-1-one.

-

Step 4 & 5: Conversion of 1-(p-tolyl)octan-1-one to 2-(4-octylphenyl)ethanol

This two-step sequence first rearranges and then reduces the ketone to a known Fingolimod precursor.

-

Procedure (Willgerodt-Kindler followed by Reduction):

-

A mixture of 1-(p-tolyl)octan-1-one (1.0 eq), sulfur (2.5 eq), and morpholine (2.0 eq) is heated at reflux for several hours.

-

The resulting thiomorpholide is then hydrolyzed by heating with a mixture of acetic acid, sulfuric acid, and water to yield 2-(4-octylphenyl)acetic acid.

-

The crude 2-(4-octylphenyl)acetic acid is dissolved in anhydrous THF and reduced to 2-(4-octylphenyl)ethanol using a reducing agent such as LiAlH₄ or BH₃·THF.

-

Part C: Final Synthesis of Fingolimod

This part of the synthesis follows a well-established route from 2-(4-octylphenyl)ethanol.[4]

Step 6: Synthesis of 1-(2-Bromoethyl)-4-octylbenzene

-

Materials: 2-(4-octylphenyl)ethanol, Phosphorus tribromide (PBr₃), Anhydrous diethyl ether.

-

Procedure:

-

Dissolve 2-(4-octylphenyl)ethanol (1.0 eq) in anhydrous diethyl ether and cool to 0°C.

-

Slowly add PBr₃ (0.4 eq) dropwise.[5]

-

Allow the mixture to stir at 0°C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Carefully pour the reaction mixture over ice water and extract with diethyl ether.

-

Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure to obtain crude 1-(2-bromoethyl)-4-octylbenzene, which can be used directly in the next step.

-

Step 7: Synthesis of Diethyl 2-acetamido-2-(4-octylphenethyl)malonate

-

Materials: 1-(2-Bromoethyl)-4-octylbenzene, Diethyl acetamidomalonate, Sodium ethoxide, Absolute ethanol.

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.1 eq) in ethanol.

-

To this solution, add diethyl acetamidomalonate (1.1 eq) and stir until dissolved.

-

Add 1-(2-bromoethyl)-4-octylbenzene (1.0 eq) and heat the mixture at reflux for 12-16 hours.

-

Cool the reaction mixture, neutralize with dilute acetic acid, and remove the ethanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 8: Synthesis of Fingolimod

This final step involves hydrolysis, decarboxylation, and reduction.

-

Materials: Diethyl 2-acetamido-2-(4-octylphenethyl)malonate, Lithium hydroxide (LiOH), Lithium aluminum hydride (LiAlH₄), THF, Water, Ethanol.

-

Procedure:

-

Hydrolysis & Decarboxylation: Dissolve the malonate intermediate (1.0 eq) in a mixture of ethanol and water. Add LiOH (3-4 eq) and heat at reflux until the hydrolysis is complete (monitored by TLC). Cool the mixture and acidify with HCl. The intermediate diacid will decarboxylate upon further heating.

-

Reduction: The resulting 2-acetamido-2-(4-octylphenethyl)acetic acid is then reduced. A more direct and common final step from the malonate intermediate involves a one-pot reduction of both the esters and the amide using a strong reducing agent like LiAlH₄.

-

Alternative Final Step (from malonate): To a solution of LiAlH₄ (excess) in anhydrous THF, add a solution of the diethyl malonate intermediate dropwise at 0°C. Then, heat the mixture to reflux for several hours.

-

Cool the reaction and carefully quench with water, followed by 15% NaOH solution, and then water again (Fieser workup).

-

Filter the resulting salts and concentrate the filtrate.

-

The crude Fingolimod can be purified by forming the hydrochloride salt and recrystallizing.

-

Quantitative Data Summary

The following table summarizes typical yields for the types of reactions described in the proposed synthesis. Note that these are literature values for analogous reactions and actual yields may vary.

| Step | Reaction Type | Starting Material | Product | Typical Yield (%) |

| 1 | Acyl Chloride Formation | Carboxylic Acid | Acyl Chloride | >95 (crude) |

| 2 | Weinreb Amide Synthesis | Acyl Chloride | Weinreb Amide | 80-95 |

| 3 | Weinreb Ketone Synthesis | Weinreb Amide | Ketone | 70-90 |

| 6 | Alcohol to Bromide Conversion | Primary Alcohol | Alkyl Bromide | 80-90 |

| 7 | Malonic Ester Alkylation | Alkyl Halide | Alkylated Malonate | 60-80 |

| 8 | Ester/Amide Reduction (LiAlH₄) | Malonate Ester | Amino Diol | 70-85 |

Workflow Diagrams

Caption: Experimental workflow for the Weinreb ketone synthesis step.

Caption: Workflow for the final reduction and purification of Fingolimod.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]

- 3. Weinreb Ketone Synthesis [organic-chemistry.org]

- 4. ijacskros.com [ijacskros.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Large-Scale Synthesis of N-methoxy-N,4-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methoxy-N,4-dimethylbenzamide, a Weinreb amide, is a crucial intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its utility lies in its ability to react with organometallic reagents in a controlled manner to form ketones, avoiding the over-addition that can occur with other acylating agents. This document provides detailed protocols for the industrial-scale synthesis, purification, and quality control of this compound.

Synthesis Pathway

The recommended industrial-scale synthesis of this compound proceeds via the reaction of 4-methylbenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This method is generally high-yielding and utilizes readily available starting materials.

Experimental Protocols

Part 1: Large-Scale Synthesis of this compound

This protocol details the synthesis of this compound from 4-methylbenzoyl chloride.

Materials and Equipment:

-

100 L glass-lined reactor with overhead stirring, temperature control, and a reflux condenser

-

Addition funnel

-

Receiving vessels

-

Vacuum pump

-

Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, face shield, lab coat, respiratory protection.

Reagents:

-

4-Methylbenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

Table 1: Reagent Quantities

| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |

| 4-Methylbenzoyl chloride | 154.59 | 32.3 | 5.0 kg |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 35.5 | 3.46 kg |

| Triethylamine | 101.19 | 67.8 | 6.86 kg (9.45 L) |

| Dichloromethane (DCM) | 84.93 | - | 50 L |

Procedure:

-